N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide
Description
N-(2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a synthetic compound featuring a naphthamide core linked via a sulfonylethyl group to a piperazine ring substituted with a pyridin-2-yl moiety. This structure combines aromatic, sulfonamide, and heterocyclic components, making it a candidate for exploration in medicinal chemistry, particularly for targeting receptors or enzymes influenced by such motifs.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(20-9-8-18-5-1-2-6-19(18)17-20)24-11-16-30(28,29)26-14-12-25(13-15-26)21-7-3-4-10-23-21/h1-10,17H,11-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWZSFNCUDRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a naphthalene moiety and a piperazine derivative, suggest diverse biological activities, particularly in neurological and psychiatric disorders.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O3S |
| Molecular Weight | 432.6 g/mol |
The sulfonamide group is particularly noteworthy, as it can influence the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. The piperazine ring allows for binding to dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia. The sulfonyl group enhances the compound's pharmacokinetic properties, facilitating better absorption and distribution in biological systems.
Biological Activity Studies
Recent studies have highlighted the compound's potential therapeutic effects:
- Dopamine Receptor Affinity : Research indicates that derivatives of this compound exhibit high affinity for dopamine D4 receptors, which are implicated in the modulation of mood and behavior. For instance, related compounds have shown IC50 values as low as 0.057 nM for D4 receptor binding .
- Serotonin Receptor Modulation : The compound also interacts with serotonin receptors, suggesting potential applications in treating anxiety and depression.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exert neuroprotective effects, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in vivo:
- Study on Anxiety Models : In rodent models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups.
- Schizophrenia Models : In models simulating schizophrenia, the compound demonstrated efficacy in reducing hyperactivity and improving cognitive deficits.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound | Dopamine D4 Affinity (IC50) | Notable Features |
|---|---|---|
| N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2-naphthamide | 0.057 nM | High selectivity for D4 receptor |
| N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}adamantane-1-carboxamide | Not specified | Lacks sulfonyl group |
| N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]ethyl}adamantane-1-carboxamide | Not specified | Lacks sulfonyl group |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared features: piperazine derivatives , sulfonamide/amide linkages , and aromatic substituents . Below is a detailed analysis of key analogs and their distinctions:
Piperazine Derivatives with Pyridine/Pyrimidine Moieties
Example 1: 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP)
- Structure : Contains a piperazine-ethylidene linkage to a pyridin-2-yl group but lacks the sulfonyl and naphthamide components.
- Key Difference : The absence of the sulfonylethyl-naphthamide chain reduces molecular weight (MW: ~275 g/mol vs. ~450 g/mol for the target compound) and lipophilicity.
- Implications : LP’s simpler structure may limit receptor-binding diversity compared to the target compound’s multi-domain architecture .
Example 2: N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
- Structure: Features a pyrimidine core with methylpiperazine and pyridin-4-ylamino groups, linked to an isopropyl-acetamide.
- Key Difference: The pyrimidine core and phenoxy-acetamide chain contrast with the naphthamide-sulfonylethyl motif.
Amide/Sulfonamide-Linked Piperazine Compounds
Example 3: 4-Iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide Hydrochloride
- Structure : Includes a benzamide group, a 2-methoxyphenyl-piperazine, and a pyridin-2-yl moiety.
- Key Differences: Benzamide vs. Substituents: The 2-methoxyphenyl group on piperazine may confer different electronic effects compared to the unsubstituted pyridin-2-yl in the target compound. Solubility: The hydrochloride salt improves aqueous solubility, whereas the target compound’s neutral sulfonamide may require formulation optimization .
Structural and Functional Comparison Table
Research Findings and Hypotheses
- Target Compound vs. LP : The sulfonylethyl-naphthamide chain in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., cholinesterases) compared to LP’s minimalistic structure.
- Target Compound vs. Pyrimidine Derivative : The naphthamide’s aromatic bulk may favor interactions with allosteric sites, whereas the pyrimidine derivative’s planar structure could target ATP-binding domains.
- Target Compound vs. Benzamide Hydrochloride : The absence of a salt form in the target compound may reduce solubility but increase blood-brain barrier penetration, critical for CNS-targeted therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
